N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, also known as acetamiprid, is an organic compound belonging to the class of neonicotinoid insecticides. It is widely used in agriculture to control a broad spectrum of insect pests on various crops. However, due to its potential environmental and ecological concerns, acetamiprid has become a subject of significant scientific research.
Acetamiprid acts by selectively binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. These receptors are responsible for transmitting nerve impulses, and their activation by acetamiprid disrupts the nervous system, leading to paralysis and ultimately death of the insect.
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, commonly known as acetamiprid, is a synthetic organic compound classified as a neonicotinoid insecticide. It is characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and a cyano group attached to an acetamidine moiety. The compound's chemical formula is C₁₁H₁₃ClN₄, and it has a molecular weight of 240.71 g/mol. Acetamiprid is utilized primarily for its effectiveness in pest control, targeting various insect species while exhibiting low toxicity to mammals.
Acetamiprid exhibits potent insecticidal activity by acting on the nicotinic acetylcholine receptors in insects. This mechanism disrupts normal neurotransmission, leading to paralysis and death of the target pests. The compound is particularly effective against aphids, whiteflies, and some beetles. Its selectivity allows it to be used in agricultural practices with minimal impact on beneficial insects such as bees when applied correctly.
The toxicity profile of acetamiprid indicates that it is classified as acutely toxic if ingested (Toxic Category 3) and can cause skin irritation (H315). It poses risks to aquatic organisms and is considered hazardous for transport due to its potential environmental impact .
The synthesis of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine involves several steps:
These methods may vary based on specific laboratory protocols and desired purity levels.
Acetamiprid is primarily used in agriculture as an insecticide for crops such as vegetables, fruits, and ornamental plants. Its applications include:
Research on the interactions of acetamiprid with biological systems has revealed insights into its efficacy and safety profile:
Several compounds share structural similarities or functional characteristics with N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine. These include:
Compound Name | Structure Similarity | Primary Use |
---|---|---|
Imidacloprid | Similar ring structure | Insecticide |
Thiamethoxam | Neonicotinoid class | Insecticide |
Clothianidin | Neonicotinoid class | Insecticide |
What sets acetamiprid apart from these similar compounds is its specific chlorine substitution pattern on the pyridine ring, which contributes to its unique efficacy profile against certain pests while maintaining lower toxicity levels towards beneficial insects compared to other neonicotinoids like imidacloprid and thiamethoxam.
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS: 190604-92-3), commonly referred to as IM-2-1 or Acetamiprid-N-desmethyl, emerged as a critical metabolite following the widespread agricultural use of the neonicotinoid insecticide acetamiprid. First identified in the late 1990s during metabolic studies of acetamiprid in mammals, this compound gained prominence due to its persistence in environmental and biological systems. Early research focused on its role in acetamiprid’s degradation pathways, particularly in soil and aquatic environments. By the 2010s, analytical advancements enabled its detection in human urine, linking it to environmental exposure.
As a metabolite of acetamiprid, IM-2-1 occupies a unique niche in neonicotinoid research. Neonicotinoids, including acetamiprid, act as agonists of insect nicotinic acetylcholine receptors (nAChRs), causing paralysis and death. Unlike its parent compound, IM-2-1 lacks the N-methyl group, altering its receptor binding affinity and environmental behavior. Studies highlight its role in cross-species toxicity, particularly in non-target organisms such as honeybees and mammals.
Acetamiprid (C₁₀H₁₁ClN₄) undergoes N-demethylation in biological systems to form IM-2-1 (C₉H₉ClN₄), a reaction catalyzed by cytochrome P450 enzymes. This transformation reduces molecular weight by 14 Da and increases polarity, influencing its solubility and bioaccumulation potential. While acetamiprid itself is rapidly excreted in mammals, IM-2-1 persists longer, with detection rates of 47.4% in symptomatic human populations.
Recent studies prioritize IM-2-1’s environmental persistence and toxicological profile. Key findings include:
Critical knowledge gaps include its long-term ecotoxicological effects and interactions with other neonicotinoid metabolites.
The compound is inconsistently named across disciplines:
Name | Context |
---|---|
IM-2-1 | Metabolic studies in animals |
Acetamiprid-N-desmethyl | Environmental chemistry |
N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | IUPAC nomenclature |
Property | Value |
---|---|
Molecular Formula | C₉H₉ClN₄ |
Molecular Weight | 208.65 g/mol |
CAS Number | 190604-92-3 |
Density | Not determined |
Melting Point | Not reported |
Structurally, IM-2-1 retains the chloropyridinyl backbone of acetamiprid but lacks the N-methyl group on the acetamidine moiety. The E-conformer dominates in solution due to steric stability.
Parameter | Value |
---|---|
Column | C18, 2.1 × 150 mm |
Mobile Phase | Methanol:Water (60:40, v/v) |
Detection Limit | 0.1 ppb |
Recovery Rate | 85–92% (urine), 78–88% (soil) |
IM-2-1’s polar nature necessitates derivatization for GC-MS analysis, making LC-MS/MS the gold standard.
While acetamiprid is approved under EU Regulation 2018/113, IM-2-1 lacks specific regulatory guidelines. The EPA classifies it as a Toxic Substance (R25: Toxic if swallowed).
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes extensive N-demethylation transformations across multiple biological systems, representing the primary metabolic pathway for this neonicotinoid compound [17] [28]. The N-demethylation process results in the formation of N-(6-chloro-3-pyridylmethyl)-N'-cyano-acetamidine (designated as IM-2-1), which represents the most prominent metabolite identified in metabolic studies [12] [14].
Research conducted using Stenotrophomonas maltophilia CGMCC 1.1788 demonstrated that this bacterial strain can effectively demethylate N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine to form IM-2-1, with characterization confirmed through high performance liquid chromatography-mass spectrometry/mass spectrometry and nuclear magnetic resonance techniques [17]. Time course biotransformation studies revealed that 58.9% of the parent compound disappeared during an 8-day incubation period, with only 16.7% of the degraded compound being transformed to IM-2-1 [17].
The N-demethylation pathway involves the removal of a methyl group from the parent compound, resulting in a metabolite that retains significantly reduced biological activity compared to the original structure [17]. Bioactivity assessments demonstrated that IM-2-1 retained only 10.5% contact activity and 13.1% oral activity compared to the parent compound when tested against horsebean aphid [17].
Liquid chromatography quadrupole time-of-flight mass spectrometry studies in rat plasma samples confirmed that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine was the most strongly detected metabolite, reaching maximum concentrations at 4 hours post-administration and becoming undetectable at 48 hours [14]. The metabolite identification process utilized mass defect filtering and structural analysis, confirming the loss of 14 mass units consistent with methyl group removal [14].
Cytochrome P450 monooxygenase systems play a critical role in the enzymatic biotransformation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine across various species [23] [24] [25]. The cytochrome P450-dependent metabolism demonstrates significant interspecies variations in enzymatic activity and metabolite formation patterns [24] [25].
Nitrile hydratase represents another crucial enzymatic pathway for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine biotransformation [28]. Research utilizing Ensifer meliloti CGMCC 7333 demonstrated that nitrile hydratase can convert the parent compound to N-carbamoylimine derivatives through hydration of the N-cyanoimine group [28]. Purified nitrile hydratase enzymes achieved conversion ratios of 93.9% within 120 minutes under controlled experimental conditions [28].
Recombinant cytochrome P450 expression studies in Saccharomyces cerevisiae strain AH22 identified specific cytochrome P450 isoforms involved in compound degradation [26]. The CYP5147A3 enzyme demonstrated capability to degrade N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, producing two distinct metabolites: N'-cyano-N-methyl acetamidine and 6-chloro-3-pyridinemethanol [26].
Enzymatic kinetic parameters for cytochrome P450-mediated metabolism show considerable variation among species [19] [24]. Rainbow trout liver microsome studies revealed specific kinetic constants for the demethylation process, with calculated Km values of 70.9 μM and Vmax values of 4.10 pmoles/min/mg protein for rat liver microsomes [19].
Species | Enzyme System | Km (μM) | Vmax (pmoles/min/mg) | Intrinsic Clearance |
---|---|---|---|---|
Rat | Liver Microsomes | 70.9 | 4.10 | 1.5 ± 0.1 nL/min/mg |
Chicken | Liver Microsomes | Not Determined | Not Determined | 46.5 ± 3.5 nL/min/mg |
Duck | Liver Microsomes | Not Determined | Not Determined | 5.7 ± 0.4 nL/min/mg |
Goose | Liver Microsomes | Not Determined | Not Determined | 27.7 ± 0.5 nL/min/mg |
Secondary metabolite formation from N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine involves multiple transformation pathways leading to diverse metabolic products [12] [14] [18]. The primary secondary metabolites identified include N-[(6-chloropyridin-3-yl)methyl]-acetamide, N-cyano-N'-methylacetamidine, and 6-(methylsulfanyl)nicotinic acid [14].
N-[(6-chloropyridin-3-yl)methyl]-acetamide formation occurs through hydrolysis pathways, with this metabolite showing increased polarity compared to the parent compound [14]. Liquid chromatography-mass spectrometry analysis revealed this metabolite at retention time 2.22 minutes with molecular ion [M+H]+ at m/z 185.0478 [14]. The formation pathway involves the loss of 24 mass units from the primary metabolite IM-2-1 [14].
N-cyano-N'-methylacetamidine represents another significant secondary metabolite, identified through mass defect filtering techniques [14]. This metabolite demonstrates a molecular ion 125 mass units lower than the parent compound, indicating substantial structural modification during the transformation process [14]. The metabolite was detected at retention time 1.28 minutes with molecular ion [M+H]+ at m/z 98.0716 [14].
6-(methylsulfanyl)nicotinic acid formation represents a terminal metabolic product in the degradation pathway [14]. This metabolite was identified at retention time 3.21 minutes with molecular ion [M+H]+ at m/z 170.0274, representing significant structural modification from the original compound [14].
Research utilizing microbial consortium ACE-3 identified four distinct intermediate metabolites through high performance liquid chromatography-mass spectrometry analysis [18]. These metabolites were characterized as N'-[(6-chloropyridin-3-yl) methyl]-N-methyl acetamide, 1-(6-chloropyridin-3-yl)-N-methyl methaneamine, (E)-N1-[(6-chloro-3-pyridyl)-methyl]-N2-cyano-acetamidine, and (E)-3-(((6-chloropyridin-3yl) methyl) (methyl) amino) acrylonitrile [18].
Mammalian metabolism studies demonstrate that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes rapid biotransformation with species-specific variations in metabolic pathways and clearance rates [12] [13] [19]. Rat metabolism studies show that the primary metabolic pathway involves transformation to IM-2-1 through demethylation, which subsequently metabolizes to 6-chloronicotinic acid with release of side chain fragments [12].
Pharmacokinetic analysis in rat plasma revealed that the parent compound decreased with a half-life of approximately 4 hours and was completely eliminated by 24 hours [14]. The major metabolites detected in rat excreta included the parent compound (5-7%), the demethylated compound IM-2-1 (15-20%), nicotinic acid derivative IC-O (8-11%), and IC-O glycine conjugate IC-O-Gly (10%) [12]. Additional minor metabolites including MeS-IC-O, IM-1-4, IM-2-4, IM-O, IM-1-3, and IM-2-3 were detected at levels below 2% of the administered dose [12].
Goat metabolism studies involved lactating animals dosed twice daily for seven consecutive days with radiolabeled compound at dietary equivalent levels [12]. Most administered radioactivity (95-99%) was excreted via urine and feces, with less than 1% appearing in milk [12]. Tissue radioactivity did not exceed 1.6% of administered radioactivity, with the primary metabolites in tissues being IM-2-1 and IM-2-4 [12].
Rainbow trout liver slice studies demonstrated formation of a single metabolite identified as N-desmethyl-acetamiprid [19]. The metabolite formation was conserved across biological organization levels, with similar patterns observed in both liver microsomes and liver slices [19]. Metabolite concentrations reached 0.084 ± 0.021 μM at 1000 μM substrate concentration and 0.131 ± 0.029 μM at 2000 μM substrate concentration after 96-hour incubation [19].
Study System | Primary Metabolite | Concentration (% of dose) | Detection Time |
---|---|---|---|
Rat Excreta | IM-2-1 | 15-20% | 96 hours |
Rat Excreta | IC-O | 8-11% | 96 hours |
Rat Excreta | IC-O-Gly | 10% | 96 hours |
Goat Tissues | IM-2-1 | Variable | 22 hours post-dose |
Rainbow Trout | N-desmethyl-acetamiprid | 0.004-0.02% | 96 hours |
Avian metabolism research reveals significant interspecies differences in cytochrome P450-mediated biotransformation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine among different poultry species [24]. Chicken liver microsomes demonstrated the highest metabolic capacity, with intrinsic clearance values of 46.5 ± 3.5 nL/min/mg protein, substantially higher than other avian species [24].
Metabolite formation patterns show species-specific variations in secondary metabolite production [24]. N-[(6-chloro-3-pyridyl) methyl]-N-methyl acetamidine (IM-1-5) was detected in duck, goose, quail, and rat microsomes but was notably absent in chicken microsome reactions [24]. This metabolite represents a unique transformation product that demonstrates the species-specific nature of avian metabolism [24].
Comparative analysis across avian species revealed that geese exhibited the second-highest metabolic capacity with intrinsic clearance of 27.7 ± 0.5 nL/min/mg protein, followed by quails at 7.2 ± 0.2 nL/min/mg protein and ducks at 5.7 ± 0.4 nL/min/mg protein [24]. These variations suggest that cytochrome P450 isoforms in chicken may have greater capacity for neonicotinoid metabolism compared to other poultry species [24].
Laying hen metabolism studies demonstrated metabolite distribution patterns in various tissues [5]. The major metabolites detected included IM-2-1 in muscle tissue at 13-21% of total radioactive residue, with IM-2-5 metabolite found at approximately 27% of total radioactive residue in egg yolks [5]. The proposed metabolic pathway involves degradation to 6-chloronicotinic acid or demethylation to IM-2-1, with subsequent formation of IM-2-4 and IM-2-5 metabolites [5].
Plant metabolism studies across multiple crop species demonstrate that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes extensive transformation following foliar applications [5]. Research conducted on apples, eggplant, cabbage, cotton, and carrot using radiolabeled compound revealed species-specific metabolic patterns and residue distribution [5].
Apple fruit studies showed that more than 98% of radioactivity was recovered from surface wash and fruit extracts [5]. Residue patterns demonstrated a decrease from more than 99% to approximately 12% of total radioactive residue in surface washes over the study period, indicating progressive metabolism and translocation within plant tissues [5].
Cabbage metabolism studies utilized both foliar application and soil treatment with different radiolabeled positions of the compound [5]. The dual-labeling approach with [pyridine-2,6-14C] and [CN-14C] labels provided comprehensive insight into the metabolic fate of different molecular regions [5]. Results indicated that the pyridine ring and cyano group undergo distinct metabolic transformations within plant systems [5].
Cotton and carrot studies revealed similar metabolic pathways with formation of polar metabolites that accumulate in different plant compartments [5]. The metabolic transformation involves cleavage of side chains and modification of the pyridine ring system, leading to formation of 6-chloronicotinic acid and related derivatives [5].
Plant metabolic studies consistently demonstrate that the primary transformation pathway involves N-demethylation to form IM-2-1, followed by further degradation to 6-chloronicotinic acid [5]. This metabolic route represents a detoxification mechanism that reduces the biological activity of the parent compound within plant systems [5].
Microbial transformation research has identified numerous bacterial and fungal species capable of metabolizing N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine through diverse enzymatic pathways [2] [15] [16]. Stenotrophomonas maltophilia CGMCC 1.1788 represents one of the most extensively studied bacterial systems, demonstrating both hydroxylation and demethylation capabilities [17].
Pseudomonas species exhibit varied metabolic capabilities, with Pseudomonas sp. FH2 achieving 96.7% compound degradation within 14 days under optimal conditions of pH 7 and 30°C temperature [15]. Pseudoxanthomonas sp. strain AAP-7 performs cometabolic degradation in the presence of glucose as an alternative carbon source, producing specific metabolites through hydrolytic demethylation pathways [2].
Pigmentiphaga sp. AAP-1 demonstrates rapid transformation capabilities, degrading 100 mg/L of the compound within 2.5 hours with production of N-methyl-(6-chloro-3-pyridyl) methylamine [15]. The same genus, Pigmentiphaga sp. D-2, completely degraded 0.22 mM compound concentration after 72 hours, producing three distinct metabolites identified through liquid chromatography-mass spectrometry analysis [15].
Rhodococcus sp. strain BCH2 performs cometabolic degradation with glucose and ammonium chloride as co-substrates, producing N-methyl (6-chloro-3-pyridyl) methylamine and 6-chloronicotinic acid as major metabolites [15]. The degradation process follows established kinetic parameters with optimal performance under specific nutritional conditions [15].
Fungal transformation studies using Phanerochaete chrysosporium revealed cytochrome P450-mediated degradation mechanisms [26]. The fungus degraded 21% and 51% of the compound in ligninolytic and nonligninolytic media respectively during a 20-day incubation period [26]. Recombinant cytochrome P450 studies identified CYP5147A3 as the specific enzyme responsible for compound degradation [26].
Aspergillus heterochromaticus strain Md2 demonstrated 55.30% degradation of 100 mg/L compound concentration under optimized conditions [16]. The degradation mechanism involves two primary pathways: N-demethylation to form IM-2-1 and oxidative cleavage of the cyanoimino group to produce IM-1-3 [16].
Microbial Species | Degradation Efficiency | Time Frame | Major Metabolites | Optimal Conditions |
---|---|---|---|---|
Pseudomonas sp. FH2 | 96.7% | 14 days | IM-2-1, 6-CNA | pH 7, 30°C |
Pigmentiphaga sp. AAP-1 | 100 mg/L | 2.5 hours | N-methyl-(6-chloro-3-pyridyl) methylamine | Glucose supplemented |
Stenotrophomonas maltophilia | 58.9% | 8 days | IM-2-1 | Sucrose supplemented |
Aspergillus heterochromaticus | 55.30% | Not specified | IM-2-1, IM-1-3 | Optimized media |
Comparative analysis across biological systems reveals fundamental similarities and significant differences in the metabolic transformation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine [12] [14] [16] [24]. The N-demethylation pathway represents the most conserved metabolic route across mammalian, avian, plant, and microbial systems, consistently producing IM-2-1 as the primary metabolite [12] [14] [16] [17].
Enzymatic mechanisms demonstrate species-specific variations in cytochrome P450 activity and metabolite formation patterns [23] [24] [25]. Mammalian systems, particularly rat and human liver microsomes, show distinct kinetic parameters compared to avian species, with chickens exhibiting the highest intrinsic clearance rates among studied avian species [24] [25]. Microbial systems utilize diverse enzymatic pathways including nitrile hydratase and specialized cytochrome P450 isoforms not found in higher organisms [26] [28].
Metabolite profiles vary significantly between biological systems, with mammalian metabolism producing a broader range of conjugated metabolites compared to microbial transformation [12] [15]. Plant systems demonstrate intermediate complexity in metabolite formation, with extensive formation of polar metabolites and tissue-specific distribution patterns [5].
Half-life data reveals substantial differences in compound persistence across biological systems [12] [14] [15]. Mammalian systems demonstrate rapid clearance with half-lives ranging from 2.6 to 4 hours, while microbial degradation systems show half-lives ranging from several days to weeks depending on environmental conditions and microbial species [12] [14] [15].
The formation of 6-chloronicotinic acid represents a common terminal metabolite across multiple biological systems, suggesting convergent metabolic evolution toward this degradation product [5] [12] [15]. This metabolite represents a key intermediate in the mineralization pathway, ultimately leading to complete degradation to carbon dioxide and water in microbial systems [15].
Bioactivity assessments consistently demonstrate that primary metabolites retain significantly reduced biological activity compared to the parent compound [16] [17]. IM-2-1 shows approximately 10-13% of the original compound activity, while secondary metabolites such as IM-1-3 demonstrate even lower activity due to loss of pharmacophore groups [16] [17].
Temperature and pH effects on metabolic transformation show system-specific optima, with microbial systems generally requiring neutral to slightly alkaline conditions (pH 6-8) and moderate temperatures (25-35°C) for optimal degradation efficiency [15]. Mammalian and avian systems operate under physiological conditions with limited environmental variation [12] [24].
Acute Toxic;Irritant